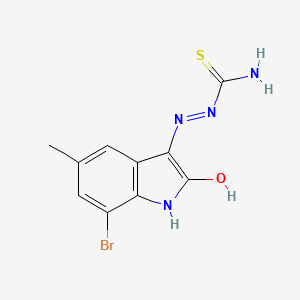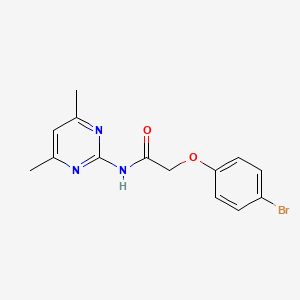
2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide, also known as BDP-9066, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDP-9066 is a pyrimidine-based compound that has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical studies. It has been found to be well-tolerated in animal models, with no significant adverse effects observed. This compound has been shown to have a good pharmacokinetic profile, with high bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is its potential therapeutic applications in various disease conditions. It has been shown to have a low toxicity profile, making it a safe candidate for further clinical development. However, one of the limitations of this compound is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the exact mechanism of action of this compound.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide. One of the potential applications of this compound is in the treatment of chronic pain and inflammatory diseases. Further studies are needed to determine its efficacy and safety in clinical trials. This compound also holds promise as a potential anticancer agent. Future studies should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Conclusion:
This compound is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, antitumor activity, and potential use in the treatment of neurological disorders. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. This compound holds promise as a safe and effective candidate for further clinical development.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves the reaction of 4-bromoanisole and 4,6-dimethyl-2-pyrimidinamine in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with acetic acid to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. This compound has also been studied for its antitumor activity, showing promising results in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-9-7-10(2)17-14(16-9)18-13(19)8-20-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJRKUDFMXWDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5692129.png)
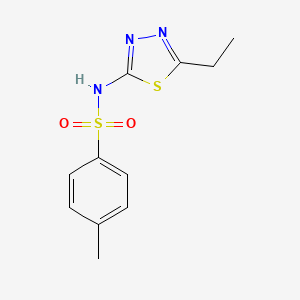

![1-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5692143.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5692144.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5692149.png)
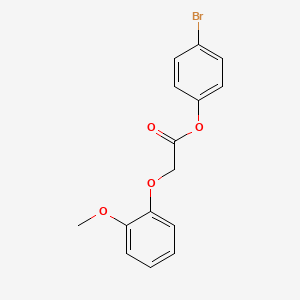
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)
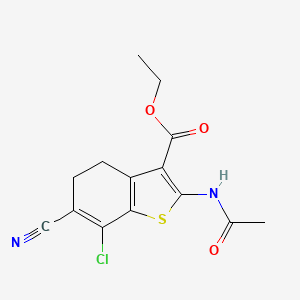
![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)

